1-[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-2-butoxyethanone
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Overview
Description
1-[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-2-butoxyethanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole nucleus, which is a common structural motif in many bioactive molecules, including neurotransmitters like serotonin and melatonin .
Preparation Methods
The synthesis of 1-[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-2-butoxyethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminoethyl indole, which is then reacted with butoxyethanone.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-2-butoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole nucleus is prone to electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.
Scientific Research Applications
1-[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-2-butoxyethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in neurotransmission and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-2-butoxyethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors in the central nervous system, influencing neurotransmitter activity.
Pathways Involved: It modulates pathways related to serotonin and melatonin, affecting mood, sleep, and other physiological processes.
Comparison with Similar Compounds
1-[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-2-butoxyethanone can be compared with other indole derivatives:
Properties
IUPAC Name |
1-[3-(2-aminoethyl)-2,3-dihydroindol-1-yl]-2-butoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-10-20-12-16(19)18-11-13(8-9-17)14-6-4-5-7-15(14)18/h4-7,13H,2-3,8-12,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBICGIIOJYQDDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(=O)N1CC(C2=CC=CC=C21)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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